5-(Azidomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Azidomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one is a compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features an azidomethyl group and a prop-2-yn-1-yl group attached to the oxazolidinone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide.
Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through alkylation reactions using propargyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the azide group to an amine group.
Substitution: The azidomethyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: The primary product would be 5-(aminomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
5-(Azidomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. The azidomethyl and prop-2-yn-1-yl groups may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone antibiotic with improved potency.
Uniqueness
5-(Azidomethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one is unique due to the presence of both azidomethyl and prop-2-yn-1-yl groups, which may impart unique reactivity and binding properties compared to other oxazolidinones.
Properties
CAS No. |
923276-80-6 |
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Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-(azidomethyl)-3-prop-2-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H8N4O2/c1-2-3-11-5-6(4-9-10-8)13-7(11)12/h1,6H,3-5H2 |
InChI Key |
HPCQCKWZXMMZFL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CC(OC1=O)CN=[N+]=[N-] |
Origin of Product |
United States |
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